

# Spectroscopic and Synthetic Profile of N-(Phenylseleno)phthalimide: A Technical Guide

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## Compound of Interest

Compound Name: **N-(Phenylseleno)phthalimide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for **N-(Phenylseleno)phthalimide** (NPSP). The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in utilizing this versatile reagent.

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-(Phenylseleno)phthalimide**. The data is organized into structured tables for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides detailed insights into the molecular structure of **N-(Phenylseleno)phthalimide**.

Table 1: NMR Spectroscopic Data for **N-(Phenylseleno)phthalimide**

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H-NMR}$	7.85 - 7.95	m	4H, Phthalimide-H	
7.60 - 7.70	m	2H, Phenyl-H (ortho)		
7.30 - 7.45	m	3H, Phenyl-H (meta, para)		
$^{13}\text{C-NMR}$	167.5	s	C=O (Phthalimide)	
134.5	s	C-H (Phthalimide)		
132.0	s	C-ipso (Phthalimide)		
129.5	s	C-H (Phenyl)		
129.0	s	C-H (Phenyl)		
128.0	s	C-ipso (Phenyl)		
124.0	s	C-H (Phthalimide)		
$^{77}\text{Se-NMR}$	~460 - 500	s	N-Se-Ph	

Note: The predicted  $^{77}\text{Se}$  NMR chemical shift is based on data for similar organoselenium compounds. The exact value may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the **N-(Phenylseleno)phthalimide** molecule.

Table 2: IR Spectroscopic Data for **N-(Phenylseleno)phthalimide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
~1715	Strong	C=O stretch (asymmetric)	Imide
~1680	Strong	C=O stretch (symmetric)	Imide
~1580	Medium	C=C stretch	Aromatic ring
~1470	Medium	C-N stretch	Imide
~715	Strong	C-H bend (ortho-disubstituted)	Aromatic ring

## Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of **N-(Phenylseleno)phthalimide**.

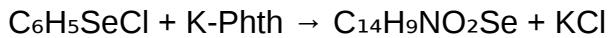
Table 3: Mass Spectrometry Data for **N-(Phenylseleno)phthalimide**

m/z	Relative Intensity (%)	Assignment
303	High	[M] <sup>+</sup> (based on <sup>80</sup> Se)
179	High	[C <sub>8</sub> H <sub>4</sub> NO <sub>2</sub> ] <sup>+</sup> (Phthalimide fragment)
157	Medium	[C <sub>6</sub> H <sub>5</sub> Se] <sup>+</sup> (Phenylseleno fragment)
147	High	[C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> ] <sup>+</sup> (Phthalimide radical cation)
104	Medium	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl fragment)
76	Medium	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

# Experimental Protocol: Synthesis of N-(Phenylseleno)phthalimide

This section outlines a detailed procedure for the synthesis of **N-(Phenylseleno)phthalimide** from benzeneselenenyl chloride and potassium phthalimide.[\[1\]](#)

Reaction Scheme:



Materials:

- Benzeneselenenyl Chloride ( $\text{C}_6\text{H}_5\text{SeCl}$ )
- Potassium Phthalimide (K-Phth)
- Hexane (anhydrous)
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

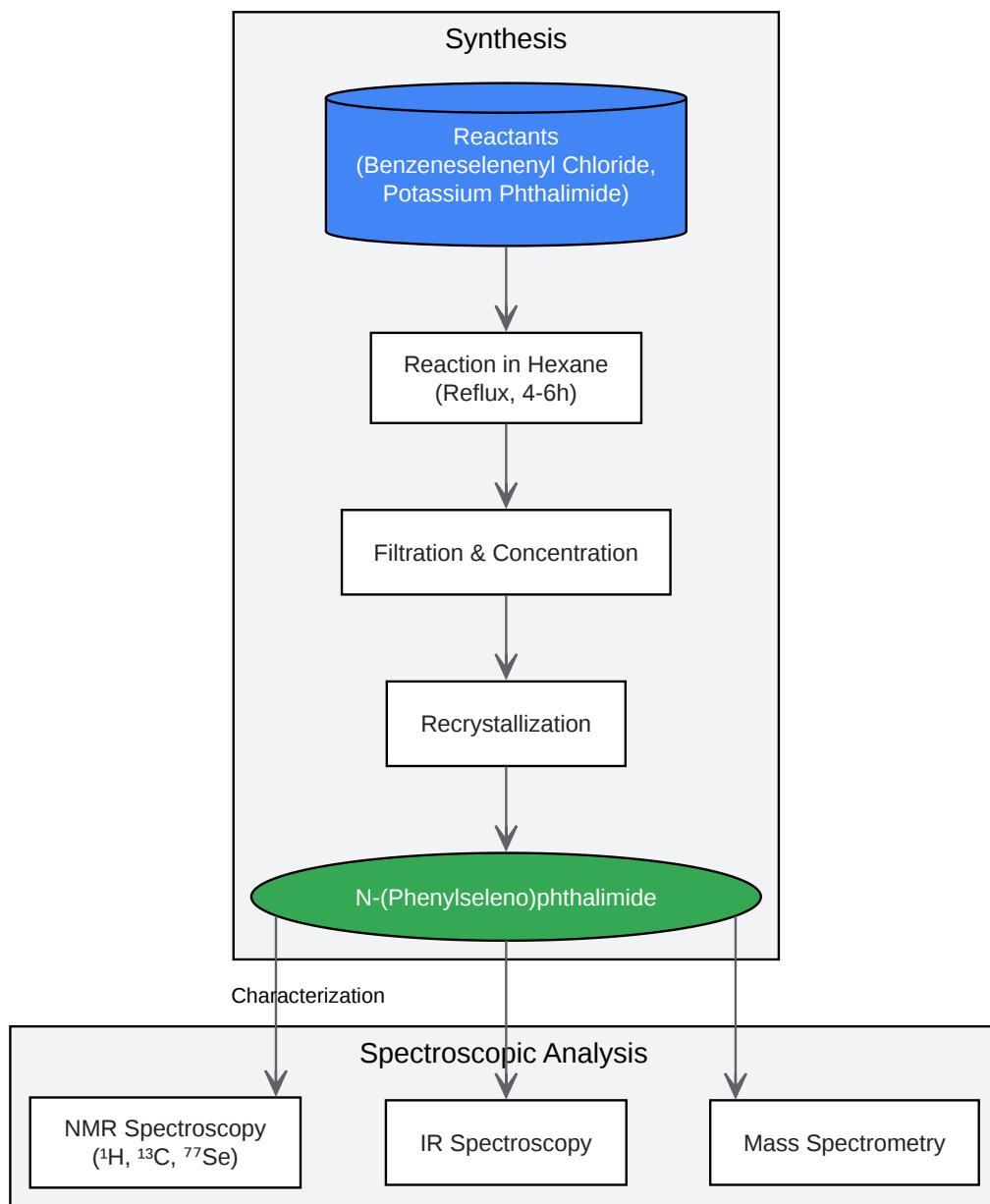
- Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with potassium phthalimide (1.85 g, 10 mmol).
- Solvent Addition: Anhydrous hexane (100 mL) is added to the flask under a positive pressure of inert gas.
- Addition of Benzeneselenenyl Chloride: A solution of benzeneselenenyl chloride (1.91 g, 10 mmol) in anhydrous hexane (50 mL) is added dropwise to the stirred suspension of potassium phthalimide at room temperature over a period of 30 minutes.

- Reaction: The reaction mixture is then heated to reflux (approximately 68°C) and maintained at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, the mixture is cooled to room temperature. The precipitated potassium chloride is removed by filtration.
- Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude **N-(Phenylseleno)phthalimide** can be purified by recrystallization from a suitable solvent system such as ethanol/hexane to afford a white to light yellow crystalline solid. The reported yield is approximately 87%.[\[1\]](#)

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **N-(Phenylseleno)phthalimide**.

## Workflow for Synthesis and Analysis of N-(Phenylseleno)phthalimide

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Caption: General workflow for the synthesis and spectroscopic analysis of **N-(Phenylseleno)phthalimide**.

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## References

- 1. N-(PHENYLSELENO)PHTHALIMIDE | 71098-88-9 [chemicalbook.com]
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